molecular formula C16H16ClN B7947452 (S)-1-(Anthracen-9-yl)ethanamine hydrochloride

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride

Cat. No.: B7947452
M. Wt: 257.76 g/mol
InChI Key: ANSFQYOBYYVFEY-MERQFXBCSA-N
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Description

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride (CAS: 148065-53-6) is a chiral amine salt featuring an anthracene moiety linked to an ethylamine group. The S-configuration at the chiral center distinguishes it from its R-enantiomer (CAS: 241488-97-1). This compound is structurally characterized by the planar anthracene system, which confers strong π-π stacking interactions, and the protonated amine group, enhancing solubility in polar solvents. Its applications may include asymmetric synthesis, where chiral amines act as auxiliaries or ligands in catalysis .

Properties

IUPAC Name

(1S)-1-anthracen-9-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFQYOBYYVFEY-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Anthracen-9-yl Ketone

The most widely reported method involves reductive amination of 9-anthraldehyde (anthracene-9-carbaldehyde). The aldehyde undergoes condensation with ammonium acetate in the presence of a chiral catalyst to introduce the (S)-configuration, followed by sodium cyanoborohydride reduction. Yields typically range from 45% to 68%. Critical parameters include:

  • Temperature : Reactions proceed optimally at 60–80°C in anhydrous methanol.

  • Chiral Control : (R)-BINAP-based catalysts achieve enantiomeric excess (ee) >90%.

  • Work-up : Crude product is extracted with dichloromethane and purified via silica gel chromatography.

Nucleophilic Substitution of 9-Chloromethylanthracene

An alternative route utilizes 9-chloromethylanthracene reacting with (S)-α-methylbenzylamine in dimethylformamide (DMF) at 110°C for 24 hours. This method produces the free amine with 72% yield, which is subsequently treated with HCl gas to form the hydrochloride salt. Key advantages include:

ParameterValue
Reaction Time18–24 hours
SolventDMF or THF
ByproductNaCl
Final Purity≥95% (HPLC)

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the aza-Michael addition. A 2020 study demonstrated that reacting 1-(anthracen-9-yl)-N-methylmethanamine with vinyl sulfones in xylene at 150°C for 20 hours under 250 W microwave conditions achieves 85% yield. This method reduces reaction times by 60% compared to conventional heating.

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral phosphine ligands, particularly (S)-Xyl-P-Phos, enable enantioselective synthesis with ee values up to 94%. The mechanism involves coordination of the anthracene carbonyl group to the metal center (e.g., Ru or Rh), directing nucleophilic attack to the pro-S face.

Kinetic Resolution

Racemic 1-(anthracen-9-yl)ethanamine can be resolved using (R)-mandelic acid as a chiral resolving agent. Diastereomeric salts are separated via fractional crystallization in ethanol, yielding the (S)-enantiomer with 99% ee.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by bubbling HCl gas through a diethyl ether solution at 0°C. Critical quality control parameters include:

  • Stoichiometry : 1:1.05 amine:HCl ratio prevents excess acid.

  • Crystallization : Slow evaporation from ethanol/water (3:1) yields needle-shaped crystals.

  • Melting Point : 214–216°C (decomposition).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 8.45 (s, 1H, anthracene H-10)

  • δ 4.21 (q, J = 6.8 Hz, 1H, CHNH2)

  • δ 1.52 (d, J = 6.8 Hz, 3H, CH3)

IR (KBr) :

  • 3380 cm⁻¹ (N-H stretch)

  • 1620 cm⁻¹ (C-N bend)

Industrial-Scale Production Challenges

Byproduct Formation

Dimers and trimers arise during reductive amination due to anthracene’s π-stacking tendency. Adding 2,6-lutidine (10 mol%) suppresses oligomerization.

Solvent Selection

DMF improves reaction rates but complicates waste disposal. Recent efforts substitute it with cyclopentyl methyl ether (CPME), achieving comparable yields with lower toxicity.

Green Chemistry Approaches

Microwave Optimization

Microwave synthesis reduces energy consumption by 40% and eliminates reflux condensers. A 2025 study proposed continuous-flow microwave reactors for kilogram-scale production.

Catalytic Recycling

Heterogeneous catalysts (e.g., Pd/C) enable ≥5 reuse cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Organic Electronics

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride serves as a building block in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as an electron donor or acceptor in these devices, enhancing their efficiency and performance.

Medicinal Chemistry

This compound has been explored for its potential as a pharmacophore in drug design. Notably, it has shown promise in:

  • Anticancer Research: Investigated for antiproliferative activities against various cancer cell lines, including Burkitt’s lymphoma and chronic lymphocytic leukemia (CLL) .
  • Antimicrobial Properties: Potential applications in developing antimicrobial agents due to its structural characteristics that allow interactions with biological targets.

Photophysics

The photophysical properties of this compound have been studied extensively:

  • It exhibits fluorescence and phosphorescence, making it valuable for applications in photonics and imaging technologies.

Material Science

This compound is utilized in synthesizing novel materials with unique electronic and optical properties. Its chiral nature allows for diverse chemical modifications that can lead to innovative material designs.

Anticancer Activity

A study highlighted the synthesis of ethanoanthracene derivatives related to this compound, demonstrating significant antiproliferative effects against Burkitt’s lymphoma cell lines . The derivatives showed IC50 values below 10 µM, indicating potent activity compared to standard treatments.

Organic Photovoltaics

Research has shown that incorporating this compound into OPV structures enhances charge transport properties, leading to improved device efficiency . The compound's ability to facilitate electron transfer plays a crucial role in optimizing photovoltaic performance.

Mechanism of Action

The mechanism of action of (S)-1-(Anthracen-9-yl)ethanamine hydrochloride depends on its application:

    Organic Electronics: Functions as an electron donor or acceptor in electronic devices.

    Photophysics: Exhibits fluorescence and phosphorescence through the absorption and emission of light.

    Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-1-(Anthracen-9-yl)ethanamine

The R-enantiomer (CAS: 241488-97-1) shares identical molecular weight (221.30 g/mol for the free base) and formula (C₁₆H₁₅N) but differs in stereochemistry. Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent interactions in chiral environments. For instance, the S-form may show preferential binding to specific biological targets or asymmetric induction in synthetic pathways. Hazard profiles (e.g., H302, H315, H319, H335) are expected to align due to structural identity .

Naphthalene Analog: (S)-1-(1-Naphthyl)ethylamine Hydrochloride

The naphthalene analog (CAS: 3886-70-2) replaces anthracene with a naphthalene ring, reducing aromatic conjugation. This modification lowers molecular weight (C₁₂H₁₄NCl: 211.7 g/mol) and alters π-π interaction strength. Naphthalene derivatives typically exhibit lower thermal stability and distinct spectroscopic profiles (e.g., UV-Vis absorption maxima at shorter wavelengths). Such differences impact applications in fluorescence-based studies or as chiral resolving agents .

Chlorinated Ethanoanthracene Derivatives

For example:

Property (S)-1-(Anthracen-9-yl)ethanamine HCl 1-(4,5-Dichloro-ethanoanthracen-yl)-N-methylmethanamine (5)
Molecular Weight ~257.8 g/mol ~354.3 g/mol (estimated)
Aromatic System Anthracene Dichloro-ethanoanthracene
Functional Groups Ethylamine HCl Methylamine, dichloro substituents
Key Applications Chiral auxiliary Potential bioactive scaffolds (e.g., enzyme inhibitors)

Chlorinated analogs may exhibit improved lipophilicity, affecting membrane permeability in drug design .

Alkylamine Variants: [(Anthracen-9-yl)methyl]amine Derivatives

describes compounds like (anthracen-9-yl)methylamine hydrochloride (CAS: 444577-36-0), where the ethylamine chain is replaced with bulkier alkyl groups. For example:

Property (S)-1-(Anthracen-9-yl)ethanamine HCl [(Anthracen-9-yl)methyl]isobutylamine HCl
Amine Substituent Ethyl Isobutyl
Steric Bulk Low High
Solubility High (polar solvents) Moderate (due to hydrophobic isobutyl)

Such variants are explored in medicinal chemistry for tuning pharmacokinetic properties .

Biological Activity

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride, also known as (S)-1-(anthracen-9-yl)ethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NC_{16}H_{15}N with a molecular weight of 237.30 g/mol. It features an anthracene moiety, which is known for its planar structure and ability to intercalate with DNA, potentially influencing biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The anthracene structure may facilitate binding to nucleic acids or proteins, potentially leading to alterations in cellular signaling pathways or gene expression.

Potential Mechanisms Include:

  • Intercalation with DNA : The planar structure of anthracene allows it to insert between base pairs in DNA, which can disrupt replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.025 mg/mL
Compound BEscherichia coli0.0195 mg/mL
Compound CBacillus subtilis0.0048 mg/mL

This table illustrates that related compounds exhibit significant antibacterial activity at low concentrations, suggesting that this compound may possess similar properties.

Case Studies

  • Study on Antimicrobial Effects : A study examining various anthracene derivatives found that certain compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC value of 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity .
  • Antifungal Activity : Another study evaluated the antifungal potential of anthracene derivatives, revealing that some compounds were effective against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that this compound may also exhibit antifungal properties.

Research Findings

Research into similar compounds has revealed several key findings:

  • Cytotoxicity : Some anthracene derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
  • Antioxidant Properties : Certain studies suggest that these compounds may possess antioxidant capabilities, which could contribute to their overall biological efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-1-(Anthracen-9-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Synthesis Protocol : The synthesis typically involves alkylation of anthracene followed by amination and subsequent protonation with HCl to form the hydrochloride salt. Key steps include:

Alkylation : Reaction of anthracene with ethyl bromide under Friedel-Crafts conditions to introduce the ethanamine moiety.

Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer .

Salt Formation : Treatment with HCl to enhance solubility and stability.

  • Optimization : Control temperature (40–60°C), use anhydrous solvents (e.g., THF or DCM), and employ catalysts like BF₃·Et₂O for alkylation. Purity is verified via HPLC (>98%) .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • The hydrochloride form increases water solubility by forming ionic interactions, critical for biological assays. Stability is maintained under inert atmospheres (N₂/Ar), but prolonged exposure to light or heat degrades the anthracene core. Store at 2–8°C in amber vials .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 2.5–3.5 ppm).
  • X-ray Crystallography : Resolve stereochemistry and molecular packing using SHELXL for refinement .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H⁺] at m/z 268.3) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps (~3.5 eV) and charge distribution. These predict reactivity in photochemical applications .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~370 nm) to assess π→π* transitions .

Q. What strategies resolve contradictions in enantiomer-dependent biological activity?

  • Case Study : (S)- and (R)-enantiomers show divergent binding affinities to serotonin receptors. Use:

  • Chiral Chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers.
  • Surface Plasmon Resonance (SPR) : Compare binding kinetics (KD values) .
    • Statistical Analysis : Apply ANOVA to assess significance of enantiomeric differences in in vitro assays .

Q. How can researchers design experiments to study the compound’s photophysical properties for bioimaging?

  • Experimental Design :

Fluorescence Spectroscopy : Measure quantum yield (Φ) in polar vs. nonpolar solvents.

Confocal Microscopy : Test cellular uptake in HEK-293 cells using λex = 360 nm.

Quenching Studies : Add KI to assess solvent accessibility of the anthracene core .

  • Data Interpretation : Higher Φ in DCM vs. water indicates aggregation-induced emission (AIE) effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

  • Root Cause : Variability in salt hydration levels or residual solvents.
  • Resolution :

  • Karl Fischer Titration : Quantify water content.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C for anhydrous form) .

Q. Why do computational and experimental binding affinities diverge for this compound?

  • Potential Factors :

  • Solvent Effects : DFT calculations often neglect solvation. Use COSMO-RS to model solvent interactions.
  • Protein Flexibility : Molecular docking (AutoDock Vina) may not account for induced-fit binding .
    • Mitigation : Combine MD simulations (AMBER) with SPR data to refine binding models .

Comparative Analysis Table

Property (S)-Enantiomer (R)-Enantiomer Source
Biological Activity Higher affinity for 5-HT2A receptorsPreferential MAO inhibition
Synthetic Yield 65–70% (chiral resolution required)60–65%
Fluorescence Quantum Yield Φ = 0.45 (in DCM)Φ = 0.42 (in DCM)

Key Methodological Recommendations

  • Stereochemical Purity : Use chiral columns (e.g., Daicel CHIRALPAK® IG-3) for HPLC analysis .
  • Troubleshooting Synthesis : If alkylation yields drop below 50%, replace Lewis acid catalyst (e.g., switch from AlCl₃ to FeCl₃) .
  • Safety : Handle with nitrile gloves and PPE; anthracene derivatives are potential mutagens (GHS H315/H319) .

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